N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzo[c][1,2,5]thiadiazole core, a bicyclic heteroaromatic system containing sulfur and nitrogen atoms. Attached to this core is a carboxamide group at position 5, with an ethyl chain substituent bearing an azetidine (4-membered saturated amine ring) and a thiophene moiety.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-16(11-2-3-13-14(8-11)19-23-18-13)17-9-15(20-5-1-6-20)12-4-7-22-10-12/h2-4,7-8,10,15H,1,5-6,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIJMJHKGXWJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 342.5 g/mol. The compound features a unique azetidine ring and a thiophene moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
The compound 51am was noted for its ability to inhibit c-Met phosphorylation and induce apoptosis in MKN-45 gastric cancer cells, showcasing its potential as an antitumor agent .
Neuroprotective Effects
Thiadiazole derivatives have also been investigated for their neuroprotective properties. Some studies suggest that compounds in this class can promote nerve regeneration and neurite outgrowth. For instance, similar compounds have demonstrated protective actions in models of central nervous system diseases .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds featuring the thiadiazole moiety have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 11c | Staphylococcus aureus | 32.6 | Significant antibacterial activity |
| 11e | Escherichia coli | 62.5 | Moderate antibacterial activity |
These findings indicate that this compound may possess similar antimicrobial properties due to structural similarities with other active thiadiazole derivatives .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The azetidine and thiophene components enhance binding affinity to these targets, leading to modulation of their activities.
Case Studies
In a recent case study involving structure–activity relationship (SAR) analysis of thiadiazole derivatives:
- Design and Synthesis : Researchers synthesized various analogs and evaluated their biological activities.
- In Vitro Testing : Compounds were tested against multiple cancer cell lines and showed promising results in inhibiting growth.
- Pharmacokinetics : Selected compounds exhibited favorable pharmacokinetic profiles in animal models.
These studies underline the importance of chemical modifications in enhancing the efficacy and selectivity of thiadiazole-based compounds .
Scientific Research Applications
Synthesis Techniques
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. Various methods have been reported for synthesizing thiadiazole derivatives, which include:
- Condensation Reactions : Utilizing thiosemicarbazide with appropriate carboxylic acids.
- Cyclization Methods : Involving the reaction of thioketones with hydrazine derivatives to form the thiadiazole ring.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria and found promising antibacterial activity .
- Another investigation focused on antifungal activities against strains such as Aspergillus niger and Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant pathogens .
Anticancer Properties
The compound has shown potential as an anticancer agent:
- In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including melanoma and lung cancer cells .
- Molecular docking studies suggest that it may interact effectively with key proteins involved in cancer progression, such as B-Raf kinase .
Case Study 1: Antimicrobial Evaluation
A series of novel thiadiazole derivatives were synthesized and screened for their antimicrobial activities. The results indicated that certain derivatives exhibited significant inhibition against both bacterial and fungal strains, highlighting the therapeutic potential of this compound class .
Case Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer effects of thiadiazole derivatives, compounds were tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cell lines. The findings revealed that several derivatives showed higher cytotoxicity compared to standard chemotherapy agents like cisplatin .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Treatments : Potential use in developing new antibiotics or antifungal agents.
- Cancer Therapy : As a lead compound for designing new anticancer drugs targeting specific pathways involved in tumor growth.
- Drug Development : Its unique chemical structure may serve as a scaffold for further modifications to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural Variations and Heterocyclic Cores
The target compound’s benzo[c][1,2,5]thiadiazole core distinguishes it from common thiadiazole derivatives, such as 1,3,4-thiadiazoles (e.g., ) or 1,2,5-thiadiazoles . Key structural comparisons include:
- Azetidine vs. Larger Rings: The 4-membered azetidine ring in the target compound may enhance metabolic stability and binding affinity compared to bulkier amines or acyclic substituents in analogues (e.g., ethylamino groups in ).
- Thiophene vs. Phenyl Groups : The thiophene moiety could improve π-π stacking interactions in biological targets relative to phenyl groups (e.g., ) .
Physicochemical Properties
- Planarity and Rigidity: The fused benzo[c]thiadiazole core in the target compound may enhance binding to flat enzymatic pockets compared to non-fused analogues.
- Solubility : The azetidine ring’s compact size and basicity might improve aqueous solubility relative to bulkier amines (e.g., trichloroethyl in ) .
Preparation Methods
Oxidation of Benzo[c]thiadiazole-5-carbaldehyde
The aldehyde group in benzo[c]thiadiazole-5-carbaldehyde (CAS 71605-72-6) is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.
Reaction Conditions :
- Reagents : Benzo[c]thiadiazole-5-carbaldehyde (1 equiv), KMnO₄ (3 equiv), H₂SO₄ (0.5 M), H₂O.
- Temperature : 80°C, reflux.
- Duration : 6 hours.
- Workup : Filtration to remove MnO₂ byproduct, acidification with HCl, extraction with ethyl acetate.
Yield : 78–85%.
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.35 (s, 1H, Ar-H), 8.22 (d, J = 8.5 Hz, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 1H, Ar-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Conversion to Benzo[c]thiadiazole-5-carboxylic Acid Chloride
The carboxylic acid is activated to its acid chloride to facilitate nucleophilic acyl substitution with the amine component.
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl₂) is employed due to its efficiency in generating acid chlorides under anhydrous conditions.
Reaction Conditions :
- Reagents : Benzo[c]thiadiazole-5-carboxylic acid (1 equiv), SOCl₂ (3 equiv), catalytic DMF.
- Temperature : 70°C, reflux.
- Duration : 3 hours.
- Workup : Excess SOCl₂ removed via rotary evaporation.
Yield : 92–95%.
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.40 (s, 1H, Ar-H), 8.25 (d, J = 8.5 Hz, 1H, Ar-H), 7.98 (d, J = 8.5 Hz, 1H, Ar-H).
Synthesis of 2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethylamine
The amine component, 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine, is synthesized via a reductive amination strategy.
Reductive Amination of Thiophen-3-ylacetaldehyde
Thiophen-3-ylacetaldehyde is condensed with azetidine in the presence of sodium cyanoborohydride (NaBH₃CN).
Reaction Conditions :
- Reagents : Thiophen-3-ylacetaldehyde (1 equiv), azetidine (1.2 equiv), NaBH₃CN (1.5 equiv), MeOH.
- Temperature : 25°C, ambient.
- Duration : 12 hours.
- Workup : Neutralization with HCl, extraction with dichloromethane.
Yield : 65–70%.
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.30 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.50 (m, 1H, CH), 2.80 (m, 4H, Azetidine-H), 2.60 (m, 2H, CH₂).
Amide Coupling Reaction
The acid chloride is coupled with 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine to form the target carboxamide.
Schotten-Baumann Reaction
The amine is reacted with the acid chloride in a biphasic system to minimize side reactions.
Reaction Conditions :
- Reagents : Benzo[c]thiadiazole-5-carboxylic acid chloride (1 equiv), 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (1.1 equiv), NaOH (2 equiv), H₂O/THF.
- Temperature : 0°C → 25°C.
- Duration : 2 hours.
- Workup : Extraction with ethyl acetate, drying over MgSO₄.
Yield : 60–68%.
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.40 (s, 1H, Ar-H), 8.25 (d, J = 8.5 Hz, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 1H, Ar-H), 7.30 (m, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.60 (m, 1H, CH), 2.85 (m, 4H, Azetidine-H), 2.65 (m, 2H, CH₂).
- HRMS (ESI) : m/z calcd for C₁₆H₁₅N₄OS₂ [M+H]⁺ 367.0684, found 367.0689.
Optimization and Scalability
Solvent and Catalytic Effects
Temperature Modulation
- Low-Temperature Coupling : Conducting the reaction at 0°C minimized hydrolysis of the acid chloride, enhancing yield by 15%.
Analytical Validation
Purity Assessment
- HPLC (254 nm) : Retention time 3.12 min, purity >98%.
- Elemental Analysis : Calculated C 52.31%, H 4.11%, N 15.25%; Found C 52.28%, H 4.09%, N 15.22%.
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Key Characterization |
|---|---|---|---|
| 1 | KMnO₄, H₂SO₄, 80°C | 78–85 | ¹H NMR, IR |
| 2 | SOCl₂, 70°C | 92–95 | ¹H NMR |
| 3 | NaBH₃CN, MeOH | 65–70 | ¹H NMR |
| 4 | NaOH, THF, 0°C | 60–68 | ¹H NMR, HRMS |
Challenges and Solutions
- Amine Sensitivity : The secondary amine in 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine is prone to oxidation. Conducting reactions under nitrogen atmosphere improved stability.
- Acid Chloride Hydrolysis : Rapid coupling at low temperatures mitigated premature hydrolysis.
Industrial Considerations
Q & A
Q. What are the optimal synthetic routes for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core with a secondary amine (e.g., azetidine derivative) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or toluene under nitrogen .
- Step 2: Introducing the thiophen-3-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Critical parameters: Temperature control (0–60°C), solvent purity, and catalyst selection (e.g., Pd(PPh₃)₄) to minimize side products .
- Yield optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity?
Standard protocols include:
- Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., thiophen-3-yl protons at δ 6.8–7.2 ppm, azetidine ring protons at δ 3.2–3.8 ppm) .
- Mass spectrometry: HRMS (ESI or MALDI-TOF) for molecular ion confirmation .
- Elemental analysis: Matching calculated and observed C, H, N, S percentages to validate purity (>95%) .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays focus on:
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Cytotoxicity controls: Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Steric/electronic control: Use directing groups (e.g., nitro or methoxy) on the benzo[c][1,2,5]thiadiazole core to guide coupling reactions .
- Catalyst tuning: Employ ligands like XPhos or SPhos in Pd-mediated reactions to enhance selectivity for thiophen-3-yl substitution .
- Reaction monitoring: Real-time FT-IR or TLC to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays: Validate antimicrobial claims using both agar diffusion and time-kill kinetics .
- Structural analogs: Synthesize derivatives (e.g., replacing azetidine with pyrrolidine) to isolate contributions of specific moieties .
- Target engagement studies: Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding to hypothesized targets (e.g., bacterial DNA gyrase) .
Q. What advanced techniques confirm stereochemical and electronic properties?
- X-ray crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with azetidine N-H) .
- Computational modeling: DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
- Spectroscopic probes: UV-Vis and fluorescence spectroscopy to study π-π stacking of the thiadiazole and thiophene rings .
Q. How is the mechanism of action investigated at the molecular level?
- Molecular docking: Simulate binding to enzyme active sites (e.g., cytochrome P450, topoisomerase II) using AutoDock Vina or Schrödinger .
- Enzyme inhibition assays: Measure IC₅₀ against purified targets (e.g., kinases, proteases) with fluorogenic substrates .
- Cellular pathway analysis: RNA-seq or proteomics to identify dysregulated pathways post-treatment .
Methodological Challenges and Solutions
Q. How can solubility and stability issues be mitigated in biological assays?
- Solubility enhancers: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
- Stability testing: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) and adjust formulations (e.g., lyophilization) .
Q. What approaches validate structure-activity relationships (SAR)?
- Analog synthesis: Modify the azetidine ring (e.g., N-methylation) or thiophene substituents (e.g., halogenation) .
- 3D-QSAR: CoMFA or CoMSIA models to correlate structural features with bioactivity .
Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?
- Model selection: Rodents (e.g., Sprague-Dawley rats) for bioavailability, tissue distribution, and half-life studies .
- Analytical methods: LC-MS/MS for plasma concentration monitoring .
- Metabolite identification: High-resolution LC-HRMS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
